molecular formula C12H11FN2O2S B1284769 3-Amino-N-(4-fluorophenyl)benzenesulfonamide CAS No. 953717-92-5

3-Amino-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B1284769
CAS No.: 953717-92-5
M. Wt: 266.29 g/mol
InChI Key: GEAAWZUJFWTHQJ-UHFFFAOYSA-N
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Description

3-Amino-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11FN2O2S and a molecular weight of 266.3 g/mol . It is used primarily in proteomics research . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a benzenesulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

3-Amino-N-(4-fluorophenyl)benzenesulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Safety and Hazards

The safety information available indicates that “3-Amino-N-(4-fluorophenyl)benzenesulfonamide” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and if on skin or in eyes, rinsing cautiously with water .

Biochemical Analysis

Biochemical Properties

3-Amino-N-(4-fluorophenyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with proteases, leading to the inhibition of proteolytic activity. This interaction is crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

3-Amino-N-(4-fluorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAAWZUJFWTHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588460
Record name 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953717-92-5
Record name 3-Amino-N-(4-fluorophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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